4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]benzodiazepine core with dimethoxy and diethoxy substituents.
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. One common method includes the following steps:
Claisen-Schmidt Condensation: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization under reflux conditions to form the pyrrolo[1,2-a][1,4]benzodiazepine core.
Substitution Reactions:
Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
4-(3,4-Dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . Additionally, the compound may interact with other molecular targets, such as phosphodiesterases, to exert its effects .
Comparison with Similar Compounds
Compared to other benzodiazepines, 4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific substituents and structural configuration. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
These compounds share the benzodiazepine core but differ in their substituents and pharmacological profiles, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C24H28N2O4/c1-5-29-22-13-17-15-25-24(16-9-10-20(27-3)21(12-16)28-4)18-8-7-11-26(18)19(17)14-23(22)30-6-2/h7-14,24-25H,5-6,15H2,1-4H3 |
InChI Key |
RIKATKKPDIAHGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC(=C(C=C4)OC)OC)OCC |
Origin of Product |
United States |
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